Disodium succinate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

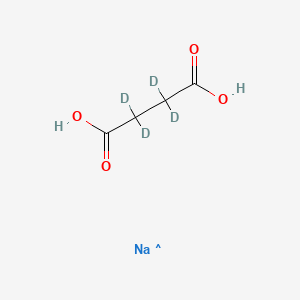

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C4H6NaO4 |

|---|---|

Poids moléculaire |

145.10 g/mol |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/i1D2,2D2; |

Clé InChI |

DUMIASQJCCZABP-PBCJVBLFSA-N |

SMILES isomérique |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O.[Na] |

SMILES canonique |

C(CC(=O)O)C(=O)O.[Na] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Disodium Succinate-d4 for Researchers and Drug Development Professionals

An Introduction to Disodium Succinate-d4: A Key Tool in Metabolic Research

This compound is the deuterated form of Disodium succinate, a salt of succinic acid. In the realm of scientific research, particularly in metabolomics and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The replacement of four hydrogen atoms with deuterium atoms renders the molecule heavier, allowing it to be distinguished from its naturally occurring counterpart by mass spectrometry. This property makes it an ideal internal standard for the accurate and precise quantification of endogenous succinate in a variety of biological matrices.

Succinate itself is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production.[1] Beyond its metabolic role, succinate has emerged as a key signaling molecule, particularly in the context of inflammation, immunology, and cancer. It exerts its signaling effects through the G-protein coupled receptor, SUCNR1 (also known as GPR91). Given the growing interest in succinate's role in pathophysiology, the ability to accurately measure its concentration is of paramount importance, positioning this compound as a vital reagent for researchers in these fields.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms of Disodium succinate.

| Property | This compound | Disodium succinate (anhydrous) |

| Molecular Formula | C4H2D4Na2O4 | C4H4Na2O4 |

| Molecular Weight | 166.08 g/mol | 162.05 g/mol |

| CAS Number | 203633-14-1 | 150-90-3 |

| Appearance | White to off-white solid | White crystalline powder or granules |

| Solubility | Soluble in water | Soluble in water |

The Role of Succinate in Cellular Signaling

Succinate's function extends beyond the mitochondria. When released into the extracellular space, it acts as a signaling molecule by activating the succinate receptor 1 (SUCNR1). This receptor is expressed in various tissues and cell types, including the kidneys, liver, adipose tissue, and immune cells. Activation of SUCNR1 can trigger a range of downstream signaling cascades, influencing physiological and pathological processes.

Activation of the SUCNR1 receptor by succinate initiates intracellular signaling cascades.

Experimental Protocols: Quantification of Succinate using this compound and LC-MS/MS

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the highly accurate and sensitive quantification of succinate in biological samples. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response.

Experimental Workflow

The general workflow for the quantification of succinate involves sample preparation, chromatographic separation, and mass spectrometric detection.

A typical workflow for the quantification of succinate using an internal standard.

Detailed Methodologies

The following protocols are based on established and validated methods for the analysis of succinate in biological matrices.

1. Sample Preparation

-

Cell Culture:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolic activity by adding a cold extraction solvent, typically 80% methanol, and scraping the cells.

-

Add a known concentration of this compound internal standard to the cell lysate.

-

Homogenize the cells and centrifuge to pellet the protein and cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Plasma/Serum:

-

Thaw plasma or serum samples on ice.

-

To a specific volume of the sample (e.g., 50 µL), add a known amount of this compound internal standard.

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (e.g., in a 1:3 or 1:4 ratio).

-

Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

2. Liquid Chromatography

The separation of succinate from other matrix components is typically achieved using reversed-phase or HILIC chromatography. The following table provides an example of LC parameters.

| Parameter | Value |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Gradient | A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. |

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for the quantification of succinate. The instrument is typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Succinate) | Q1: 117.0 m/z -> Q3: 73.0 m/z |

| MRM Transition (Succinate-d4) | Q1: 121.0 m/z -> Q3: 77.0 m/z |

| Collision Energy | Optimized for the specific instrument and transition |

| Dwell Time | 50 - 100 ms |

Data Analysis and Interpretation

The concentration of succinate in the sample is determined by calculating the ratio of the peak area of the endogenous succinate to the peak area of the this compound internal standard. A calibration curve is generated using known concentrations of unlabeled succinate spiked with a constant concentration of the internal standard. This allows for the accurate determination of succinate concentrations in unknown samples.

Applications in Drug Development and Research

The ability to accurately quantify succinate levels is crucial in various research and drug development contexts:

-

Oncology: Dysregulation of succinate metabolism is a hallmark of certain cancers. Measuring succinate levels can serve as a biomarker for disease progression and response to therapy.

-

Inflammation and Immunology: Succinate acts as a pro-inflammatory signal. Quantifying its levels can provide insights into inflammatory diseases and the efficacy of anti-inflammatory drugs.

-

Metabolic Diseases: Succinate plays a role in metabolic homeostasis. Its quantification is relevant in studies of diabetes, obesity, and other metabolic disorders.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In the development of drugs that target metabolic pathways, measuring the impact on succinate levels can be a key pharmacodynamic marker.

Conclusion

This compound is a powerful and essential tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS-based methods enables the reliable quantification of succinate, a metabolite of growing importance in a multitude of physiological and pathological processes. The detailed protocols and understanding of succinate's signaling role provided in this guide are intended to facilitate the design and execution of robust experiments that will further elucidate the multifaceted functions of this key molecule.

References

Disodium Succinate-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of disodium succinate-d4, a deuterated analog of disodium succinate, for researchers, scientists, and drug development professionals. This document details its molecular properties, its application as an internal standard in quantitative mass spectrometry, and the significant signaling pathways in which succinate plays a crucial role.

Core Quantitative Data

For ease of comparison, the fundamental quantitative data for this compound and its non-deuterated counterpart are summarized in the table below.

| Property | This compound | Disodium Succinate (Anhydrous) |

| Molecular Formula | C4D4H2Na2O4 | C4H4Na2O4 |

| Molecular Weight | 166.08 g/mol | ~162.05 g/mol [1][2][3][4] |

| CAS Number (Labeled) | 203633-14-1 | Not Applicable |

| CAS Number (Unlabeled) | Not Applicable | 150-90-3[2][3] |

Experimental Protocol: Quantification of Succinate using this compound as an Internal Standard by LC-MS/MS

This section outlines a detailed methodology for the accurate quantification of succinate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established protocols for the analysis of succinic acid.[5]

1. Sample Preparation and Solid Phase Extraction (SPE)

-

Internal Standard Spiking: To each 200 µL of the biological sample (e.g., serum, cell culture supernatant), add a known concentration of this compound solution.

-

Solid Phase Extraction:

-

Cartridge: Use a weak anion exchange SPE cartridge (e.g., Phenomenex Strata™ XL-A, 200 mg/3 mL).

-

Conditioning: Condition the cartridge sequentially with methanol and then water.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering matrix components. A typical wash solution would be a mild organic solvent or a buffered aqueous solution.

-

Elution: Elute the retained succinate and the internal standard using an appropriate acidic solvent (e.g., a solution of formic acid in an organic solvent).

-

2. Liquid Chromatography (LC)

-

Column: A C18 reverse-phase column is suitable for the separation of succinate.

-

Mobile Phase A: An aqueous solution with a small percentage of an acidifier, such as 0.1% formic acid in water.

-

Mobile Phase B: An organic solvent, such as acetonitrile or methanol, with 0.1% formic acid.

-

Gradient Elution: Employ a gradient elution program starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume of the eluate from the SPE step (e.g., 5-10 µL).

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both succinate and succinate-d4.

-

Succinate: The precursor ion ([M-H]⁻) is m/z 117, and a common product ion is m/z 73.

-

Succinate-d4: The precursor ion ([M-H]⁻) is m/z 121, and the corresponding product ion is m/z 76.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential to achieve maximum signal intensity for each transition.

4. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of succinate to the peak area of the this compound internal standard against the concentration of the succinate standards.

-

Determine the concentration of succinate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways Involving Succinate

Succinate is not merely a metabolic intermediate but also a critical signaling molecule involved in various physiological and pathological processes.

Krebs Cycle (Tricarboxylic Acid Cycle)

Succinate is a key intermediate in the Krebs cycle, a central metabolic pathway for the production of energy in the form of ATP.[6][7][8][9][10] In the mitochondrial matrix, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[6][7][8][9]

Hypoxia and Inflammation Signaling

Under hypoxic (low oxygen) conditions or during inflammation, succinate can accumulate and be released into the cytoplasm and the extracellular space.[11] This accumulation has profound signaling consequences:

-

HIF-1α Stabilization: In the cytoplasm, elevated succinate levels inhibit prolyl hydroxylases (PHDs).[11] This inhibition prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia.[12][13][14]

-

SUCNR1 Activation: Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[1][3] Activation of SUCNR1 on various cell types, including immune cells, can trigger downstream signaling cascades that modulate inflammation and other cellular responses.[11]

Visualizations

Caption: Experimental workflow for succinate quantification.

Caption: Key signaling pathways involving succinate.

References

- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

- 3. helixchrom.com [helixchrom.com]

- 4. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. biocompare.com [biocompare.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solid Phase Extraction Explained [scioninstruments.com]

- 9. uab.edu [uab.edu]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS analysis of fumarate, succinate, and total 2HG [bio-protocol.org]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - RU [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Disodium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled disodium succinate. This isotopically labeled compound serves as a crucial tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This document outlines the primary synthetic route, detailed experimental protocols, and quantitative data to facilitate its preparation and application in a research setting.

Overview of the Synthetic Strategy

The most common and efficient method for preparing deuterium-labeled succinic acid is through the catalytic deuteration of maleic acid or its anhydride. This process involves the addition of deuterium gas (D₂) across the carbon-carbon double bond of the starting material in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The resulting succinic acid-d₄ is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the target compound, disodium succinate-d₄.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of succinic acid-d₄ and its subsequent conversion to disodium succinate-d₄.

Synthesis of Succinic Acid-d₄ via Catalytic Deuteration of Maleic Acid

Materials:

-

Maleic acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D₂)

-

Methanol (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

A solution of maleic acid in anhydrous methanol is prepared in a high-pressure hydrogenation vessel.

-

A catalytic amount of 5% Pd/C is carefully added to the solution.

-

The vessel is sealed and purged several times with nitrogen gas to remove any residual air, followed by purging with deuterium gas.

-

The reaction mixture is then pressurized with deuterium gas to the desired pressure (typically 50-100 psi).

-

The mixture is stirred vigorously at room temperature for a specified duration (typically 12-24 hours) to ensure complete deuteration.

-

Upon completion, the excess deuterium gas is carefully vented.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude succinic acid-d₄.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain high-purity succinic acid-d₄.

Synthesis of Disodium Succinate-d₄

Materials:

-

Succinic acid-d₄

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Succinic acid-d₄ is dissolved in deionized water.

-

A stoichiometric amount of sodium hydroxide solution (or sodium carbonate) is added dropwise to the succinic acid-d₄ solution while stirring. The pH of the solution should be monitored and adjusted to neutral (pH ≈ 7).

-

The resulting solution of disodium succinate-d₄ is then concentrated under reduced pressure.

-

The concentrated solution is treated with ethanol to precipitate the disodium succinate-d₄ salt.

-

The precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield pure disodium succinate-d₄.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of deuterium-labeled disodium succinate.

| Parameter | Value | Reference |

| Starting Material | Maleic Acid | N/A |

| Deuteration Catalyst | 5% Pd/C | N/A |

| Deuterium Gas Pressure | 50 - 100 psi | N/A |

| Reaction Time | 12 - 24 hours | N/A |

| Yield of Succinic Acid-d₄ | >95% | N/A |

| Isotopic Purity of Succinic Acid-d₄ | >98% | N/A |

Table 1: Quantitative Data for the Synthesis of Succinic Acid-d₄.

| Parameter | Value | Reference |

| Starting Material | Succinic Acid-d₄ | N/A |

| Neutralizing Agent | Sodium Hydroxide | N/A |

| pH of Final Solution | ~7 | N/A |

| Yield of Disodium Succinate-d₄ | Quantitative | N/A |

| Chemical Purity | >99% | N/A |

Table 2: Quantitative Data for the Synthesis of Disodium Succinate-d₄.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of deuterium-labeled disodium succinate.

Caption: Workflow for the synthesis of deuterium-labeled disodium succinate.

Characterization

The successful synthesis and purity of deuterium-labeled disodium succinate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the 2 and 3 positions of the succinate backbone, verifying the high isotopic purity. ¹³C and ²H NMR can also be employed for further structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the labeled compound, confirming the incorporation of four deuterium atoms. High-resolution mass spectrometry can provide the exact mass, further validating the isotopic enrichment.

This technical guide provides a foundational understanding and practical protocols for the synthesis of deuterium-labeled disodium succinate. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and requirements.

In-Depth Technical Guide to Disodium Succinate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Disodium succinate-d4, a deuterated stable isotope-labeled compound. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this compound in their studies. This guide covers its chemical and physical properties, relevant experimental protocols, and its role in significant biological signaling pathways.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number (Labeled) | 203633-14-1 | [1][2] |

| CAS Number (Unlabeled) | 150-90-3 | [1][2] |

| Molecular Formula | NaOOC(CD₂)₂COONa | [1][2] |

| Molecular Weight | 166.08 g/mol | [1][2] |

| Chemical Purity | ≥95% | [1][2] |

| Form | Solid, Crystalline Powder | |

| Storage Temperature | Room temperature, away from light and moisture | [1][2] |

| Applications | Metabolism, Metabolomics, MS/MS Standards | [1][2] |

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based metabolomics studies for the accurate quantification of succinate in various biological matrices. Below is a detailed methodology adapted from a study quantifying succinic acid in clinical and preclinical samples. While the original study used ¹³C₄ succinic acid disodium salt, the protocol is directly applicable for this compound.

Quantification of Succinate in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of succinate in samples such as serum, urine, and cell pellets.

Materials:

-

This compound (as internal standard)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

-

C18 analytical column

-

Solid Phase Extraction (SPE) cartridges

-

Organic solvents (e.g., methanol, acetonitrile)

-

Ultrapure water

-

Formic acid

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., 100 µL of serum), add a precise amount of this compound solution of a known concentration. This serves as the internal standard to correct for sample loss during preparation and instrumental variability.

-

Perform a protein precipitation step by adding a cold organic solvent like methanol or acetonitrile.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for further purification.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the succinate and the internal standard using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate succinate from other metabolites on the C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent, both containing a small percentage of formic acid to improve ionization.

-

Detect and quantify succinate and this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both unlabeled succinate and the d4-labeled internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of endogenous succinate to the peak area of the this compound internal standard.

-

Determine the concentration of succinate in the original sample by comparing this ratio to a standard curve generated using known concentrations of unlabeled succinate.

-

Signaling Pathways and Logical Relationships

Succinate has emerged as a critical signaling molecule, particularly in the context of inflammation and cancer. An accumulation of succinate, often due to metabolic reprogramming, can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen. The following diagram illustrates this important signaling pathway.

References

A Technical Guide to Commercial Sourcing and Application of Disodium Succinate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of Disodium succinate-d4, a crucial deuterated internal standard for metabolic research. This document details supplier specifications, relevant biochemical pathways, and a representative experimental protocol for its application in stable isotope tracing studies.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data from prominent vendors to facilitate a comparative assessment.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |

| MedChemExpress | This compound | HY-W015410S2 | 203633-14-1 | 166.08 | Not explicitly stated | Not explicitly stated |

| Cambridge Isotope Laboratories, Inc. | Succinic acid, disodium salt (D₄, 80%) CP 95% | DLM-2307 | 203633-14-1 | 166.08 | 95% | 80% (D₄) |

| Chromservis (distributor for CIL) | SUCCINIC ACID, DISODIUM SALT (D4, 75%) 95% CHEMICAL PURITY | Not specified | Not specified | Not specified | 95% | 75% (D4) |

Biochemical Context: The Tricarboxylic Acid (TCA) Cycle

Disodium succinate is a salt of succinic acid, a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle.[1][2] This fundamental metabolic pathway is central to cellular respiration, generating ATP and providing precursors for the biosynthesis of amino acids and other vital molecules.[1][2] The deuterated form, this compound, allows researchers to trace the metabolic fate of succinate through this cycle and related pathways.

Succinate as a Signaling Molecule

Beyond its role in the TCA cycle, succinate has emerged as an important signaling molecule, particularly in the context of inflammation and cancer.[3][4] Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91), initiating downstream signaling cascades that can influence cellular processes like inflammation and immune responses.[5][6]

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Succinate Isotopes for Researchers and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and cancer.[1][2] Understanding the metabolic fate and signaling functions of succinate often involves the use of stable isotope tracers. A foundational requirement for such studies is a precise understanding of the natural abundance of succinate's isotopes. This technical guide provides a comprehensive overview of the natural isotopic abundance of succinate, details the experimental protocols for its measurement, and illustrates its crucial roles in metabolic and signaling pathways.

Natural Isotopic Abundance

The natural abundance of isotopes in a molecule like succinate (C₄H₆O₄) is determined by the natural abundance of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen. These baseline abundances are crucial for correcting data in isotope labeling experiments.[3]

Elemental Isotope Abundance

The stable isotopes of carbon, hydrogen, and oxygen and their average natural abundances on Earth are summarized below.

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[4] |

Natural Abundance of Succinate Isotopologues

The incorporation of these heavier isotopes into a succinate molecule follows a probabilistic distribution. This results in a population of succinate molecules, or isotopologues, with slightly different masses. In mass spectrometry, these are observed as mass isotopomers (M+0, M+1, M+2, etc.), where M is the mass of the most abundant isotopologue containing only ¹²C, ¹H, and ¹⁶O.

The theoretical mass isotopomer distribution (MID) for succinate can be calculated based on the elemental abundances. This calculation is fundamental for software that performs natural abundance correction on experimental data. While the precise distribution can vary slightly based on the isotopic composition of precursor pools, a representative distribution is provided below.

| Isotopologue | Description | Theoretical Relative Abundance (%) |

| M+0 | Succinate containing only ¹²C, ¹H, ¹⁶O | ~94.8 |

| M+1 | Succinate with one ¹³C or one ²H or one ¹⁷O | ~4.7 |

| M+2 | Succinate with two ¹³C, one ¹⁸O, etc. | ~0.4 |

| M+3 and higher | Succinate with multiple heavy isotopes | <0.1 |

| Note: These are approximate theoretical values. Experimental values can vary. For instance, in one study analyzing succinate production in Cupriavidus necator, the observed natural abundance for M+1 (m/z 118) was 4.6% and for M+2 (m/z 119) was 0.9%.[5] |

Succinate in Core Metabolic and Signaling Pathways

Succinate is not merely a metabolic intermediate; it is a potent signaling molecule that links cellular metabolism to functional responses.[6][7]

Tricarboxylic Acid (TCA) Cycle

Succinate is a central component of the TCA cycle, where it is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase and subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][8] This oxidation is coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain, directly linking the TCA cycle to oxidative phosphorylation.[8][9]

Intracellular Signaling via HIF-1α

Under certain conditions, such as ischemia or inflammation, succinate can accumulate in the cytosol.[6][10] Elevated cytosolic succinate inhibits prolyl hydroxylase (PHD) enzymes. This inhibition prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent transcription of pro-inflammatory genes like IL-1β.[6][10]

Extracellular Signaling via SUCNR1 (GPR91)

Succinate can be released into the extracellular space, where it acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[1][6] This receptor is expressed on various cell types, including immune and renal cells. Activation of SUCNR1 initiates downstream signaling cascades through Gq and Gi proteins, leading to effects like calcium mobilization, MAPK activation, and modulation of inflammatory responses.[6][11]

Experimental Protocols for Isotope Analysis

The analysis of succinate isotopes, whether at natural abundance or in tracer studies, primarily relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

General Experimental Workflow

A typical workflow for analyzing succinate isotopes from biological samples involves several key steps, from sample collection to data analysis.

Detailed Methodologies

1. Sample Preparation and Metabolite Extraction

-

Objective: To extract succinate and other metabolites from a biological matrix while preserving their in vivo state.

-

Protocol:

- Quenching: Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen.

- Homogenization: Homogenize the frozen sample in a cold extraction solvent. A common choice is a monophasic solution of methanol:chloroform:water (e.g., 2:1:1 v/v/v).

- Phase Separation: Add water and chloroform to induce phase separation. The upper aqueous/polar phase will contain succinate and other TCA cycle intermediates.

- Drying: Collect the polar phase and evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heat.

- Storage: Store the dried extract at -80°C until analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC-MS is a robust method for quantifying small, volatile molecules. For non-volatile metabolites like succinate, a chemical derivatization step is required to increase volatility.

-

Protocol:

- Derivatization: Re-suspend the dried metabolite extract in a derivatization agent. A common method is two-step methoximation and silylation. First, react with methoxyamine hydrochloride in pyridine to protect carbonyl groups. Second, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

- Injection: Inject the derivatized sample into the GC inlet.

- Separation: Separate the metabolites on a capillary column (e.g., DB-5ms) using a temperature gradient.

- Ionization and Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is measured. Data can be acquired in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[12]

- Analysis: Identify succinate based on its retention time and mass spectrum compared to a derivatized standard. Quantify the relative abundance of each isotopologue.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Principle: LC-MS separates metabolites in their native state in the liquid phase, avoiding the need for derivatization. It is often coupled to tandem mass spectrometry (MS/MS) for high selectivity and specificity.

-

Protocol:

- Reconstitution: Re-suspend the dried metabolite extract in a suitable solvent (e.g., 5% methanol in water) compatible with the LC method.

- Injection & Separation: Inject the sample into an LC system. Separation is typically achieved using reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns.

- Ionization: As metabolites elute, they are ionized, most commonly by electrospray ionization (ESI) in negative mode for dicarboxylic acids like succinate.

- Detection: Analyze the ions using a mass spectrometer (e.g., a triple quadrupole, Q-TOF, or Orbitrap). For targeted analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument provides excellent sensitivity and is ideal for quantifying isotopologues.

- Analysis: Identify succinate by its retention time and specific mass transition (precursor ion -> product ion). Quantify the area under the curve for each isotopologue's specific transition.

4. Data Correction for Natural Abundance

-

Objective: To distinguish between isotopes incorporated from an experimental tracer and those present naturally.[3]

-

Procedure: Raw mass isotopomer distributions obtained from MS analysis must be corrected to account for the natural abundance of all heavy isotopes (¹³C, ¹⁵N, ¹⁸O, ²H, etc.). This is a critical step for accurate metabolic flux analysis.[3][13]

-

Method: The correction is typically performed computationally using algorithms that employ matrix-based methods.[3] These algorithms use the known chemical formula of the metabolite (and its derivative, if applicable) and the natural abundance of each element to calculate and subtract the contribution of naturally occurring isotopes from the measured signal, yielding the true fractional enrichment from the isotopic tracer.[3][13]

A thorough understanding of the natural abundance of succinate isotopes is indispensable for researchers in metabolism, cell signaling, and drug development. This knowledge forms the baseline for all stable isotope tracing studies, enabling the accurate measurement of metabolic fluxes and the elucidation of complex biological pathways. By employing robust experimental protocols, particularly in mass spectrometry, and applying correct data analysis procedures, scientists can effectively leverage isotope analysis to uncover the multifaceted roles of succinate in health and disease.

References

- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Production of succinate with two CO2 fixation reactions from fatty acids in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. lsa.umich.edu [lsa.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic conversion of dicarboxylic acids to succinate in rat liver homogenates. A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Succinate in the Tricarboxylic Acid (TCA) Cycle: From Metabolic Intermediate to Signaling Hub

A Technical Guide for Researchers and Drug Development Professionals

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its classical role as a metabolic substrate to be recognized as a critical signaling molecule at the nexus of metabolism, inflammation, and cancer. Its accumulation under pathological conditions such as hypoxia and ischemia, or due to genetic mutations in its consuming enzyme, succinate dehydrogenase (SDH), triggers a cascade of signaling events with profound implications for cell fate and function. This technical guide provides an in-depth exploration of succinate's core functions, detailing its biochemical significance, associated signaling pathways, and the experimental methodologies used to investigate its roles.

Succinate's Core Function in the TCA Cycle and Electron Transport Chain

Succinate is a four-carbon dicarboxylic acid that occupies a central position in cellular energy metabolism. It is generated in the mitochondrial matrix from succinyl-CoA by the enzyme succinyl-CoA synthetase in a substrate-level phosphorylation step that produces GTP (or ATP in some isoforms).

The primary catabolic fate of succinate is its oxidation to fumarate, a reaction catalyzed by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[1][2] This enzymatic step is unique as it provides a direct link between the TCA cycle and oxidative phosphorylation.[1][3] SDH is a heterotetrameric protein complex bound to the inner mitochondrial membrane, comprising four subunits (SDHA, SDHB, SDHC, and SDHD).[3][4]

The oxidation of succinate involves the transfer of two electrons to the covalently bound flavin adenine dinucleotide (FAD) cofactor of the SDHA subunit, forming FADH2. These electrons are then passed sequentially through a series of three iron-sulfur clusters within the SDHB subunit before being transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol (CoQH2).[3][5] CoQH2 then shuttles the electrons to Complex III, continuing the process of oxidative phosphorylation.

dot

Caption: Succinate's role linking the TCA cycle to the ETC.

Quantitative Data on Succinate Metabolism and Enzyme Kinetics

The dynamics of succinate metabolism are tightly regulated. The activity of SDH is influenced by substrate availability and inhibited by other metabolites, most notably oxaloacetate.[5] Below are key quantitative parameters related to succinate and its associated enzymes.

| Parameter | Description | Typical Value | Organism/System | Reference |

| SDH Kinetics | ||||

| Km for Succinate | Michaelis constant; substrate concentration at half-maximal velocity. | 0.3 - 1.5 mM | Mammalian Mitochondria | [6][7] |

| Vmax | Maximum reaction rate of SDH under saturating substrate conditions. | Varies significantly with tissue type and metabolic state. | Mammalian Tissues | [6] |

| Ki for Oxaloacetate | Inhibition constant for the competitive inhibitor oxaloacetate. | ~0.2 µM | Mammalian Mitochondria | [5] |

| Ki for Malonate | Inhibition constant for the classic competitive inhibitor malonate. | 20 - 50 µM | Mammalian Mitochondria | [6] |

| Succinyl-CoA Synthetase | ||||

| Km for Succinyl-CoA | Michaelis constant for the substrate succinyl-CoA. | ~0.02 mM | Porcine Heart | [8] |

| Metabolite Concentrations | ||||

| Intracellular Succinate | Concentration within the mitochondrial matrix under normoxic conditions. | 0.2 - 0.6 mM | Various Cell Types | General textbook values |

| Accumulated Succinate | Concentration in hypoxic cancer cells or during ischemia. | Can exceed 5 mM | Ischemic Heart, SDH-mutant tumors | [1] |

| Extracellular Succinate | Concentration in plasma under normal vs. inflammatory conditions. | Normal: <10 µM; Inflammation: >50 µM | Human Plasma | [9] |

Succinate as a Signaling Oncometabolite

Disruption of SDH activity, either through genetic mutation or hypoxic inhibition, leads to a significant accumulation of succinate.[2] This buildup allows succinate to spill into the cytosol and extracellular space, where it functions as an "oncometabolite" and signaling molecule.[10]

Inhibition of α-KG-Dependent Dioxygenases and HIF-1α Stabilization

In the cytosol, succinate acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, a large enzyme family that includes prolyl hydroxylases (PHDs).[9] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normal oxygen conditions.

By inhibiting PHD activity, accumulated succinate prevents HIF-1α degradation, leading to its stabilization and translocation to the nucleus, even in the presence of oxygen.[11][12] This phenomenon, termed "pseudohypoxia," results in the transcriptional activation of a wide array of genes involved in angiogenesis, glycolysis, and cell survival, processes that are hallmarks of cancer.[9][13]

dot

References

- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aaup.edu [aaup.edu]

- 4. researchgate.net [researchgate.net]

- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the succinate dehydrogenating system. I. Kinetics of the succinate dehydrogenase interaction with a semiquindiimine radical of N,N,N',N'-tetramethyl-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 10. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 12. researchgate.net [researchgate.net]

- 13. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Disodium Succinate-d4 for Enhanced Metabolomic Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomic profiling has become an indispensable tool in life sciences research and drug development, offering a comprehensive snapshot of the metabolic state of a biological system. The accurate quantification of metabolites is crucial for identifying biomarkers, elucidating disease mechanisms, and assessing therapeutic responses. Succinate, a key intermediate in the Krebs (Tricarboxylic Acid - TCA) cycle, plays a central role in cellular bioenergetics and has been implicated in various signaling pathways related to inflammation and cancer.[1][2] The use of stable isotope-labeled internal standards is a well-established method to enhance the accuracy and precision of quantitative metabolomics. Disodium succinate-d4, a deuterated analog of disodium succinate, serves as an ideal internal standard for the quantification of endogenous succinate by mass spectrometry-based techniques. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and variations in instrument response.

Application of this compound in Metabolomic Profiling

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based metabolomics for the precise quantification of succinate in various biological matrices, including plasma, serum, urine, tissues, and cell extracts.[3]

Key applications include:

-

Metabolic Flux Analysis of the Krebs Cycle: By tracing the fate of isotopically labeled substrates, researchers can quantify the flux through central carbon metabolism, providing insights into cellular energetic and biosynthetic states.

-

Biomarker Discovery: Accurate quantification of succinate levels can aid in the identification of biomarkers for various diseases, including metabolic disorders and cancers associated with mutations in succinate dehydrogenase (SDH).

-

Drug Development: Evaluating the on- and off-target effects of drug candidates on cellular metabolism.

-

Toxicology Studies: Assessing the metabolic perturbations induced by xenobiotics.

Quantitative Data Summary

| Parameter | Serum | Urine |

| Intra-day Precision (%RSD) | < 10% (high conc.), < 15% (low conc.) | < 10% (high conc.), < 15% (low conc.) |

| Inter-day Precision (%RSD) | < 10% (high conc.), < 15% (low conc.) | < 10% (high conc.), < 15% (low conc.) |

| Accuracy (% bias) | < 10% | < 10% |

| Extraction Recovery | 88.1% - 103.9% | 88.1% - 103.9% |

| Limit of Detection (LOD) | 1.9 ng/mL | 1.4 ng/mL |

| Limit of Quantification (LOQ) | 6.0 ng/mL | 4.0 ng/mL |

Table 1: Representative validation data for the quantification of succinylcholine using a deuterated internal standard by LC-MS/MS.[4] Data presented as a percentage of relative standard deviation (%RSD) or percentage bias.

Experimental Protocols

Protocol 1: Quantification of Succinate in Plasma/Serum using LC-MS/MS

This protocol is adapted from a validated method for the analysis of Krebs cycle intermediates.[5]

1. Materials and Reagents:

- This compound (Internal Standard)

- Disodium succinate (Analytical Standard)

- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)

- Ultrapure water

- Plasma/Serum samples

- 96-well protein precipitation plates

- Centrifuge

- LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

- Thaw plasma/serum samples on ice.

- Prepare a stock solution of this compound in ultrapure water.

- Prepare a working internal standard solution by diluting the stock solution with acetonitrile containing 1% formic acid.

- To each well of a 96-well protein precipitation plate, add 50 µL of plasma/serum sample.

- Add 200 µL of the working internal standard solution to each sample.

- Mix thoroughly by vortexing for 2 minutes.

- Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: Acetonitrile

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Gradient:

- 0-1 min: 2% B

- 1-8 min: Linearly increase to 95% B

- 8-10 min: Hold at 95% B

- 10.1-12 min: Return to 2% B and equilibrate

- Mass Spectrometer: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

- MRM Transitions:

- Succinate: Q1 117.0 -> Q3 73.0

- Succinate-d4: Q1 121.0 -> Q3 77.0

4. Data Analysis:

- Quantify the peak area ratio of succinate to succinate-d4.

- Generate a calibration curve using known concentrations of unlabeled succinate spiked with a constant concentration of the internal standard.

- Determine the concentration of succinate in the samples from the calibration curve.

Visualizations

Caption: Experimental workflow for metabolomic profiling using this compound.

Caption: The Krebs (Tricarboxylic Acid) Cycle highlighting the central role of Succinate.

References

- 1. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics for the design of new metabolic engineering strategies for improving aerobic succinic acid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Disodium Succinate-d4 in Clinical Chemistry Assays

Introduction

Disodium succinate-d4 is a deuterated analog of disodium succinate, a key intermediate in the citric acid (TCA) cycle. Due to its stable isotope label, it serves as an excellent internal standard (IS) for the quantification of endogenous succinate in biological matrices using mass spectrometry-based assays.[1][2] The measurement of succinate levels in clinical samples is of growing interest as it has been identified as a potential biomarker for various pathological conditions, including certain cancers, inflammatory diseases, and metabolic disorders.[3][4] This document provides detailed application notes and protocols for the use of this compound in clinical chemistry assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

I. Application Notes

1. Clinical Significance of Succinate Measurement

Succinate, traditionally known for its role in cellular metabolism, is now recognized as a signaling molecule.[5] Dysregulation of succinate levels has been implicated in several disease states:

-

Oncometabolism: In certain tumors, particularly those with mutations in the succinate dehydrogenase (SDH) enzyme, succinate accumulates to high levels.[3][4] This accumulation can drive tumorigenesis through various mechanisms, including the inhibition of histone and DNA demethylases. Therefore, quantifying succinate can be valuable for diagnosing and monitoring SDH-deficient tumors.

-

Inflammation and Ischemia-Reperfusion Injury: Elevated succinate levels have been observed in inflammatory conditions and during ischemia-reperfusion injury.[3][4]

-

Metabolic Disorders: Circulating succinate levels have been investigated as a potential biomarker for metabolic diseases such as obesity and type 2 diabetes.[6][7]

2. Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard in LC-MS/MS analysis is based on the principle of isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process.[2] Since this compound is chemically identical to the endogenous succinate, it experiences the same extraction efficiency and ionization suppression or enhancement during the analysis.[1] However, it can be distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the endogenous succinate to the deuterated internal standard, a precise and accurate quantification of the endogenous succinate concentration can be achieved, correcting for any sample loss or matrix effects.[1]

3. Analytical Performance

LC-MS/MS methods utilizing deuterated succinate as an internal standard have demonstrated high sensitivity, specificity, and reproducibility for the quantification of succinate in various biological matrices, including serum, plasma, urine, and tissue homogenates.[3][4][8]

II. Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for succinate quantification using a deuterated internal standard. The data is compiled from published literature and represents expected performance.[3][4][8]

| Parameter | Serum/Plasma | Urine |

| Linearity Range | 1.0 - 135.5 µM | Varies based on dilution |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 0.02 - 1.0 µM | Dependent on dilution factor |

| Within-Run Precision (%CV) | < 7.8% | < 5% |

| Between-Run Precision (%CV) | < 14.4% | < 10% |

| Within-Run Accuracy (%Bias) | < 7.8% | < 10% |

| Between-Run Accuracy (%Bias) | < 11.0% | < 10% |

| Matrix Effect | < 9.1% | Variable, requires correction |

III. Experimental Protocols

1. Quantification of Succinate in Human Serum/Plasma by LC-MS/MS

This protocol is adapted from validated methods for the quantification of succinate in human serum and plasma.[3][4]

a. Materials and Reagents

-

This compound (Internal Standard)

-

Succinic acid (for calibration standards)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Formic acid

-

Human serum/plasma (for calibration curve and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™-X-A) or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile)[3][9]

b. Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw serum/plasma samples on ice.

-

To 200 µL of serum/plasma, add 50 µL of this compound internal standard solution (concentration to be optimized, e.g., 5 µg/mL).[4]

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte with 1 mL of a suitable organic solvent (e.g., 5% formic acid in acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., Atlantis dC18, 2.1 mm × 100 mm, 3 µm)[4]

-

Mobile Phase A: 0.1% Formic acid in water[4]

-

Mobile Phase B: Acetonitrile[4]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for column re-equilibration.[10]

-

Flow Rate: 0.25 - 0.4 mL/min

-

Column Temperature: 35 - 40°C

-

Injection Volume: 5 - 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4]

-

MRM Transitions:

-

Collision Energy and other MS parameters: Optimize by direct infusion of succinate and this compound standards.

2. Quantification of Succinate in Human Urine by LC-MS/MS

This protocol outlines a general procedure for urine sample analysis.[12][13]

a. Materials and Reagents

-

Same as for serum/plasma analysis.

-

Human urine (for calibration curve and quality controls).

b. Sample Preparation (Dilute-and-Shoot)

-

Thaw urine samples on ice.

-

Centrifuge the urine sample at 4°C to remove any particulate matter.[13]

-

Dilute the urine sample (e.g., 1:20) with LC-MS grade water.[12]

-

To a fixed volume of the diluted urine, add a known amount of this compound internal standard.

-

Vortex thoroughly.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions

-

The LC-MS/MS conditions are generally the same as for serum/plasma analysis. The gradient and sample injection volume may need to be optimized based on the succinate concentration in urine.

IV. Visualizations

1. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of succinate in biological samples using LC-MS/MS with this compound as an internal standard.

Caption: General workflow for succinate quantification.

2. Succinate Signaling Pathway

This diagram depicts the central role of succinate in the TCA cycle and its emerging role as a signaling molecule through its receptor, SUCNR1 (GPR91).

Caption: Succinate in metabolism and signaling.

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Succinate Enhances Lipolysis and Decreases Adipocytes Size in Both Subcutaneous and Visceral Adipose Tissue from High-Fat-Diet-Fed Obese Mice [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. LC-MS/MS analysis of fumarate, succinate, and total 2HG [bio-protocol.org]

- 11. uab.edu [uab.edu]

- 12. US8652771B2 - Measurement of succinate in urine samples as a biomarker of kidney damage in diabetic subjects - Google Patents [patents.google.com]

- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Notes and Protocols for Disodium Succinate-d4 in Mass Spectrometry-Based Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium succinate-d4 is a deuterated stable isotope-labeled form of disodium succinate. It serves as an excellent internal standard for the quantification of endogenous succinate in various biological matrices using mass spectrometry (MS). Its use is critical for correcting for variability in sample preparation and instrument response, ensuring accurate and precise measurement of succinate levels. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle and has emerged as an important signaling molecule in both physiological and pathological processes, including inflammation and cancer.

These application notes provide detailed protocols for the preparation and use of this compound as an internal standard for the analysis of succinate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | Sodium succinate-d4 dibasic, Succinic acid-d4 disodium salt |

| Chemical Formula | NaOOC(CD₂)₂COONa |

| Molecular Weight | 166.08 g/mol |

| Chemical Purity | Typically ≥95% |

| Storage | Store at room temperature, protected from light and moisture.[1][2] |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Stock Solution (e.g., 1 mg/mL)

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh an appropriate amount of the powder (e.g., 10 mg) using an analytical balance.

-

Dissolve the powder in a suitable solvent, such as LC-MS grade water or a methanol/water mixture, to a final concentration of 1 mg/mL. For example, dissolve 10 mg in 10 mL of solvent.

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions can be stored at -80°C for up to 2 years or -20°C for one year.[3]

b. Working Internal Standard (IS) Solution (e.g., 1 µg/mL)

-

Thaw the stock solution on ice.

-

Perform a serial dilution of the stock solution with the appropriate solvent (e.g., 50/50 acetonitrile/water with 0.3% formic acid) to achieve the desired final concentration. For example, to make a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000.

-

The concentration of the working IS solution should be optimized based on the expected concentration of endogenous succinate in the samples and the sensitivity of the mass spectrometer.

Sample Preparation for Biological Matrices

The following are generalized protocols. Specific quenching and extraction steps may need to be optimized for different sample types.

a. Cultured Cells

-

Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol cooled to -48°C, to the cell culture plate.[4] Alternatively, snap-freeze the cells in liquid nitrogen.[5]

-

Extraction: Add the working internal standard solution to the extraction solvent. A common extraction solvent is a cold methanol/water mixture. Scrape the cells in the presence of the extraction solvent containing the internal standard.

-

Homogenization and Centrifugation: Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet proteins and cell debris.[6]

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites and the internal standard for LC-MS/MS analysis.

b. Serum/Plasma

-

Thawing: Thaw frozen serum or plasma samples on ice.

-

Protein Precipitation and Extraction: Add a volume of cold protein precipitation solvent (e.g., methanol or acetonitrile) containing the this compound internal standard to the serum/plasma sample. A common ratio is 3:1 or 4:1 (solvent:sample).

-

Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation. Centrifuge at high speed at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.

c. Tissue

-

Homogenization: Homogenize the weighed tissue sample in a cold solvent (e.g., methanol/water) containing the this compound internal standard using a bead beater or other appropriate homogenizer.

-

Centrifugation: Centrifuge the homogenate at high speed at 4°C to pellet insoluble material.

-

Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

A generalized LC-MS/MS method for succinate analysis is provided below. Method parameters should be optimized for the specific instrumentation used.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., Hypersil Gold aQ C18, 2.1 mm x 100 mm, 1.9 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | A suitable gradient to separate succinate from other organic acids. |

| Injection Volume | 5 - 15 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transitions | Succinate: m/z 117 -> 73this compound: m/z 121 -> 76 |

Data Presentation

The use of this compound as an internal standard allows for the generation of a calibration curve to quantify endogenous succinate. The following table summarizes representative quantitative data from a study quantifying succinic acid in various matrices.

| Parameter | Serum | Urine | Cellular Pellets | Supernatants |

| Linear Range (µM) | 1.0 - 135.5 | 1.0 - 135.5 | 1.0 - 135.5 | 1.0 - 135.5 |

| r² Value | > 0.999 | > 0.999 | > 0.999 | > 0.999 |

| Matrix Effect (%) | < 9.1 | < 9.1 | < 9.1 | < 9.1 |

| Accuracy (Between-run, %) | < 11.0 | < 11.0 | < 11.0 | < 11.0 |

| Accuracy (Within-run, %) | < 7.8 | < 7.8 | < 7.8 | < 7.8 |

| Precision (Between-run, CV%) | < 14.4 | < 14.4 | < 14.4 | < 14.4 |

| Precision (Within-run, CV%) | < 3.7 | < 3.7 | < 3.7 | < 3.7 |

| (Data adapted from a study using ¹³C₄ succinic acid disodium salt as an internal standard, which is expected to have similar performance to this compound)[7] |

Signaling Pathways and Experimental Workflows

Succinate Signaling in Cancer

Succinate accumulation, often due to mutations in succinate dehydrogenase (SDH), plays a significant role in tumorigenesis. It acts as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) and epigenetic alterations. Extracellular succinate can also signal through its receptor, SUCNR1 (GPR91), to promote angiogenesis.[7][8]

Experimental Workflow for Metabolite Quantification

The general workflow for quantifying succinate using this compound involves several key steps from sample collection to data analysis.

SUCNR1 Signaling Pathway

Extracellular succinate can activate the G protein-coupled receptor SUCNR1, which is expressed on various cell types, including immune cells and cancer cells. SUCNR1 signaling is primarily coupled to Gi and Gq proteins, leading to diverse downstream effects.[1]

References

- 1. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 2. Succinate in the cancer–immune cycle [authors.library.caltech.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 7. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Tracing Metabolic Pathways with Disodium Succinate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium succinate-d4 is a stable isotope-labeled form of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. Stable isotope tracing is a powerful technique that allows researchers to follow the metabolic fate of a substrate through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells.[1][2] By introducing this compound into a biological system, researchers can track the incorporation of the deuterium-labeled succinate into downstream metabolites of the TCA cycle and connected pathways. This approach enables the qualitative and quantitative assessment of metabolic fluxes, helping to elucidate the impact of genetic alterations, disease states, or therapeutic interventions on cellular metabolism.[1][3]

This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic pathway tracing studies, with a focus on study design, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Applications

The use of this compound as a metabolic tracer is applicable to a wide range of research areas, including:

-

Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect and the role of the TCA cycle in tumorigenesis.[4]

-

Immunometabolism: Understanding the metabolic reprogramming that occurs in immune cells upon activation and its role in inflammation and immune responses.

-

Neurodegenerative Diseases: Elucidating the role of mitochondrial dysfunction and altered energy metabolism in the pathogenesis of neurodegenerative disorders.

-

Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways and identifying potential biomarkers of drug efficacy.

Experimental Workflow

A typical experimental workflow for tracing metabolic pathways with this compound involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Application Notes and Protocols for NMR Spectroscopy of Disodium Succinate-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium succinate-d4 is the deuterated form of disodium succinate, a salt of succinic acid. Succinate is a key intermediate in the citric acid cycle (TCA cycle) and plays a vital role in cellular metabolism.[1] Its levels can be indicative of metabolic status and are implicated in various pathological conditions, including inflammation, ischemia/reperfusion injury, and cancer.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of metabolites. Quantitative NMR (qNMR) offers a non-destructive method to determine the concentration and purity of substances with high precision and accuracy.[3][4]

This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound. The use of a deuterated standard is particularly advantageous in ¹H NMR-based metabolomics as it provides a signal in a region of the spectrum that is typically free of other metabolite signals, making it an excellent internal standard for quantification.

Quantitative Data Summary

The following tables summarize the expected NMR spectral data for this compound. The chemical shifts are referenced to an internal standard, typically DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm for ¹H NMR.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | N/A | N/A | No signal expected from the succinate-d4 backbone. Residual solvent signals will be present. |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (due to Deuterium) | Notes |

| -CD₂- | ~35 | Multiplet | The carbon signal will be split into a multiplet due to coupling with deuterium. |

| -COO⁻ | ~182 | Singlet | The carboxyl carbon signal is typically a singlet. |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Protocol 1: Qualitative ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for obtaining qualitative ¹H and ¹³C NMR spectra of this compound to confirm its identity and purity.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal reference standard (e.g., DSS or TSP-d4) if precise chemical shift referencing is required.

-

Vortex the tube until the sample is completely dissolved.

2. NMR Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons in any residual impurities).

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 12-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 or more (¹³C is less sensitive).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-250 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals (for relative quantification of impurities).

-

Reference the spectrum to the internal standard.

Protocol 2: Quantitative NMR (qNMR) Analysis

This protocol describes the use of this compound as an internal standard for the quantification of other analytes.

1. Selection of Internal Standard:

-

This compound is an ideal internal standard for ¹H qNMR in aqueous solutions as its residual proton signals (if any) will be minimal and well-defined, and it will not interfere with the signals of most analytes.

2. Sample Preparation:

-

Accurately weigh a specific amount of the analyte and the this compound internal standard. The molar ratio should ideally be close to 1:1 to ensure comparable signal intensities.

-